1-carbamothioylethyl benzoate
Description
1-Carbamothioylethyl benzoate is a thiourea-functionalized benzoate ester characterized by a carbamothioyl (-NHCOS-) group attached to the ethyl ester of benzoic acid.
Properties
CAS No. |
4917-74-2 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(1-amino-1-sulfanylidenepropan-2-yl) benzoate |
InChI |
InChI=1S/C10H11NO2S/c1-7(9(11)14)13-10(12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,14) |
InChI Key |
ZZQFVQROLNTRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=S)N)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-carbamothioylethyl benzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
In acidic conditions (e.g., aqueous H₂SO₄ or HCl), the ester undergoes protonation at the carbonyl oxygen, enhancing electrophilicity. Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent cleavage releases benzoic acid and 1-carbamothioylethanol .
Mechanism Steps :
-
Protonation of carbonyl oxygen.
-
Nucleophilic attack by water.
-
Formation of tetrahedral intermediate.
-
Deprotonation and ester bond cleavage.
Base-Promoted Hydrolysis
Under basic conditions (e.g., NaOH), hydroxide ions directly attack the carbonyl carbon, forming a carboxylate intermediate. The reaction yields sodium benzoate and 1-carbamothioylethanol .
Key Steps :
-
Nucleophilic attack by OH⁻.
-
Alkoxide leaving-group expulsion.
-
Deprotonation of the carboxylic acid.
Nucleophilic Substitution at the Carbamothioyl Group
The carbamothioyl (-NH-CS-O-) group reacts with nucleophiles (e.g., amines, alcohols):
-
With amines : Substitution of the thiol group forms thiourea derivatives .
Example:
. -
With alcohols : Thiol exchange produces thioether esters .
Oxidation Reactions
The sulfur atom in the carbamothioyl group is susceptible to oxidation:
-
Mild oxidation (e.g., H₂O₂): Forms sulfoxide derivatives (-NH-CS(O)-O-).
-
Strong oxidation (e.g., meta-chloroperbenzoic acid): Yields sulfone derivatives (-NH-CS(O₂)-O-).
Example Reaction :
.
Thermal Decomposition
At elevated temperatures (>150°C), the compound decomposes via:
-
Ester bond cleavage : Releases benzoic acid and ethyl carbamate .
-
Carbamothioyl degradation : Produces NH₃ , COS , and elemental sulfur .
Products :
.
Transesterification
In the presence of alcohols (e.g., methanol) and acid/base catalysts, the ethoxy group is replaced:
.
Mechanistic Insights
Scientific Research Applications
1-carbamothioylethyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-carbamothioylethyl benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-carbamothioylethyl benzoate and related compounds:
Key Observations :
- Carbamothioyl vs.
- Alkyl vs. Aromatic Substituents : Benzyl and hexyl benzoates exhibit stronger odors and lower polarity than methyl or ethyl analogs, aligning with their use in fragrances .
Enzyme Inhibition and Receptor Interactions
Ethyl 4-(carbamoylamino)benzoate derivatives have demonstrated selective inhibition of aquaporin-3 and aquaporin-7, with IC₅₀ values in the micromolar range. The carbamoyl group facilitates hydrogen bonding with aquaporin channels, suggesting that this compound might exhibit similar or enhanced activity due to sulfur’s stronger hydrogen-bond acceptor capacity .
Polymerization and Material Science
Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving a 15–20% higher degree of conversion. This highlights the role of benzoate esters with electron-donating groups (e.g., dimethylamino) in enhancing reactivity .
Microbial Degradation
Benzoate derivatives are metabolized via the benzoate pathway in Rhodococcus sp. CS-1, with 13–15% of microbial genes dedicated to aromatic compound degradation. Thiourea derivatives like this compound may exhibit slower degradation rates due to sulfur’s resistance to oxidative cleavage .
Physical and Chemical Properties
Solubility and Lipophilicity
- This compound : Estimated logP ~2.5 (higher than carbamoyl analogs due to sulfur’s lipophilicity).
- Ethyl 4-(carbamoylamino)benzoate: Water solubility ~1.2 mg/mL, logP ~1.8 .
- Benzyl benzoate : Insoluble in water; logP ~3.5 .
Thermal Stability
Methyl and ethyl benzoates decompose at ~200°C, while carbamoyl/carbamothioyl derivatives show higher thermal stability (>250°C) due to strong intermolecular hydrogen bonding .
Q & A
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?
- Methodological Answer : Integrate metabolomics (e.g., benzoate degradation pathways) with microbiome data to identify host-microbe interactions. Tools like M2IA enable correlation networks between microbial taxa and metabolic fluxes. Validate findings using isotopic tracing (<sup>13</sup>C-labeled benzoate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
